“2-(Furan-2-YL)phenol”, also known as furan phenol, is a chemical compound that belongs to the class of heterocyclic compounds. It has a CAS Number of 106584-14-9 and a molecular weight of 160.17 .
The InChI code for “2-(Furan-2-YL)phenol” is 1S/C10H8O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,11H . This indicates that the compound has a molecular structure consisting of a furan ring attached to a phenol group.
2-(Furan-2-YL)phenol can be synthesized from various precursors, including phenols and furan derivatives. It belongs to the class of phenolic compounds, which are widely studied for their biological activities and industrial applications. The classification of this compound falls under the broader category of heterocyclic compounds due to the presence of the furan ring.
The synthesis of 2-(Furan-2-YL)phenol can be achieved through several methods:
These methods often utilize solvents such as acetone or ethanol and may involve catalysts like triethylamine to facilitate the reaction.
The molecular formula for 2-(Furan-2-YL)phenol is CHO, indicating it contains ten carbon atoms, eight hydrogen atoms, and one oxygen atom. The structure features:
The compound exhibits resonance stabilization due to the conjugation between the furan and phenolic systems, which can be analyzed using computational methods such as Density Functional Theory (DFT) to predict electronic properties .
2-(Furan-2-YL)phenol participates in various chemical reactions:
These reactions illustrate the versatility of 2-(Furan-2-YL)phenol in synthetic applications.
The mechanism of action for 2-(Furan-2-YL)phenol primarily involves its ability to act as a nucleophile due to the electron-rich nature of the furan ring. In electrophilic aromatic substitution reactions, the furan can donate electrons to electrophiles, facilitating bond formation.
In biological contexts, compounds similar to 2-(Furan-2-YL)phenol have been studied for their potential antioxidant properties, which may involve scavenging free radicals through hydrogen donation from the hydroxyl group .
The physical properties of 2-(Furan-2-YL)phenol include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and material science .
2-(Furan-2-YL)phenol has several scientific applications:
Oxygen-containing heterocycles constitute a cornerstone of pharmaceutical design due to their electronic diversity, metabolic stability, and capacity for targeted molecular interactions. Furan, a five-membered aromatic ring with one oxygen atom, exhibits distinctive properties:
Table 1: Physicochemical Profile of 2-(Furan-2-yl)phenol
| Property | Value |
|---|---|
| CAS Number | 106584-14-9 |
| Molecular Formula | C₁₀H₈O₂ |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 2-(Furan-2-yl)phenol |
| SMILES | C1=CC=C(C(=C1)C2=CC=CO2)O |
| Hydrogen Bond Donors | 1 (Phenolic -OH) |
| Hydrogen Bond Acceptors | 2 (Furan O, Phenolic O) |
The conjugation between furan and phenol rings in 2-(furan-2-yl)phenol creates a planar, extended π-system with unique electronic and steric properties:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: